3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one
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Overview
Description
3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one is a heterocyclic compound with a molecular formula of C10H11BrN2O4. It is also known as BAY 41-2272 and is used in scientific research as a potent and selective activator of soluble guanylyl cyclase (sGC). This compound has been studied extensively due to its potential therapeutic properties in various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one involves the activation of sGC, which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly due to its activation of sGC and subsequent increase in cGMP production. This leads to vasodilation and relaxation of smooth muscle, which can improve blood flow and reduce blood pressure. It also has anti-inflammatory effects and can improve endothelial function.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one in lab experiments include its high potency and selectivity for sGC activation, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, its limited solubility in water can be a limitation in some experiments.
Future Directions
For research on 3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one include further studies on its potential therapeutic properties in diseases such as pulmonary hypertension, sickle cell anemia, and erectile dysfunction. It can also be studied for its potential use in treating other cardiovascular diseases such as heart failure and atherosclerosis. Additionally, further research can be done on its mechanism of action and its effects on various physiological processes.
Synthesis Methods
The synthesis of 3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one involves the reaction of 2-ethoxyethylamine with 3-bromo-5-nitropyridin-2-one in the presence of a base such as potassium carbonate. The reaction takes place at elevated temperature and yields the desired product in good yield.
Scientific Research Applications
3-Bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to have vasodilatory effects, which makes it a potential treatment for pulmonary hypertension. It has also been studied for its potential use in treating erectile dysfunction, sickle cell anemia, and other cardiovascular diseases.
Properties
IUPAC Name |
3-bromo-1-(2-ethoxyethyl)-5-nitropyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c1-2-16-4-3-11-6-7(12(14)15)5-8(10)9(11)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDYYQDHOGLGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=C(C1=O)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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